1-Bromo-2,3-dimethoxypropane
Description
Synthetic Utility and Relevance of Vicinal Bromo-Dimethoxypropane Derivatives
Vicinal bromo-dimethoxypropane derivatives are a specific subclass of halogenated ethers that possess a bromine atom and two methoxy (B1213986) groups on adjacent carbon atoms. This structural arrangement makes them particularly useful synthons in organic synthesis. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, while the dimethoxy groups can serve as precursors to carbonyl functionalities or participate in cyclization reactions. The reactivity of these derivatives is influenced by the specific placement of the bromo and dimethoxy groups on the propane (B168953) backbone. For instance, compounds like 1-bromo-2,2-dimethoxypropane (B85933) are utilized in the preparation of acetals, ketals, and complex cyclic molecules. ontosight.ai The vicinal arrangement in 1-bromo-2,3-dimethoxypropane offers unique possibilities for constructing molecules with specific stereochemical and functional group patterns.
Historical Context of Bromo-Substituted Alkane Derivatives with Ether Functionalities
The study of bromo-substituted alkane derivatives containing ether functionalities has a long history in organic chemistry. Early research focused on understanding the fundamental reactivity of these compounds, including their participation in substitution and elimination reactions. Over the decades, the development of new synthetic methodologies and a deeper understanding of reaction mechanisms have expanded the scope of their applications. For example, bromo ethers derived from hydantoins with terminal ethylene (B1197577) double bonds were investigated as early as 1938. acs.org More recently, research has explored the use of these compounds in more complex synthetic strategies, such as in the formation of substituted resorcinol (B1680541) monomethyl ethers and in the development of novel materials. figshare.comacs.org The continuous investigation into polybrominated diphenyl ethers (PBDEs), which contain bromo and ether functionalities, highlights the ongoing interest in this class of compounds, spanning from natural product chemistry to materials science. nih.gov
Scope and Research Significance of this compound
This compound is an organic compound with the chemical formula C5H11BrO2. americanelements.com Its significance in research stems from its potential as a versatile reagent in organic synthesis. It can be used as a precursor for the synthesis of substituted cyclopropenones and participates in various cycloaddition reactions. evitachem.com The specific arrangement of the bromo and dimethoxy groups on the propane chain allows for targeted chemical modifications, making it a valuable tool for synthetic chemists aiming to construct complex organic molecules with defined functionalities.
Chemical and Physical Properties
This compound is a liquid at room temperature. americanelements.com Key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C5H11BrO2 |
| Molecular Weight | 183.05 g/mol |
| IUPAC Name | This compound |
| CAS Number | 90321-40-7 |
| PubChem CID | 59302206 |
| Appearance | Liquid |
| SMILES | COCC(CBr)OC |
| InChI | InChI=1S/C5H11BrO2/c1-7-4-5(3-6)8-2/h5H,3-4H2,1-2H3 |
| InChIKey | ZLALOAABONRSQH-UHFFFAOYSA-N |
Table 1: Physical and Chemical Properties of this compound. Data sourced from americanelements.comuni.lu.
Synthesis and Reactions
While specific, detailed research findings on the synthesis of this compound are not extensively available in the provided search results, general methods for preparing similar bromo-dimethoxypropane derivatives can be inferred. For instance, the synthesis of 1-bromo-2,2-dimethoxypropane can be achieved by reacting 2,2-dimethoxypropane (B42991) with a brominating agent like N-bromosuccinimide. ontosight.ai Another approach involves the bromination of acetone (B3395972) followed by a protection reaction with trimethyl orthoformate. google.com It is plausible that analogous strategies, starting from 2,3-dimethoxypropane or a related precursor, could be employed for the synthesis of this compound.
In terms of its reactivity, this compound is known to participate in the formation of substituted cyclopropenones and various cycloaddition reactions, including [4+2], [3+4], [3+2], [2+2], and [1+2] cycloadditions. evitachem.com This reactivity highlights its utility as a building block for constructing cyclic and polycyclic systems. The presence of the bromine atom makes it susceptible to nucleophilic attack, leading to substitution reactions, while the ether linkages could potentially be cleaved under certain conditions, as has been observed with 1,3-dimethoxypropane (B95874) in the presence of Grignard reagents. researchgate.net
Research Findings and Applications
The primary application of this compound lies in its role as a reagent in organic synthesis. Its ability to act as a precursor to substituted cyclopropenones and to engage in a variety of cycloaddition reactions makes it a valuable tool for constructing complex molecular frameworks. evitachem.com While detailed studies on its specific applications are limited in the provided results, the broader class of bromo-dimethoxypropane derivatives has been shown to be useful in the synthesis of pharmaceuticals and agrochemicals. For example, 1,3-dibromo-2,2-dimethoxypropane, a related compound, is used as an intermediate in the synthesis of certain drugs and as a crosslinking agent in the production of polymers. guidechem.com Given its structural features, this compound likely holds similar potential for applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3-dimethoxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-7-4-5(3-6)8-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLALOAABONRSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CBr)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304802 | |
| Record name | Propane, 1-bromo-2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90321-40-7 | |
| Record name | Propane, 1-bromo-2,3-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90321-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-bromo-2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,3-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Bromo 2,3 Dimethoxypropane and Analogues
Direct Halogenation Strategies
Direct halogenation strategies offer a straightforward approach to the synthesis of bromo-dimethoxypropanes by introducing a bromine atom into a precursor molecule that already contains the desired carbon skeleton. These methods are often favored for their atom economy and procedural simplicity.
Bromination of Unsaturated Precursors to Yield Bromo-Dimethoxypropanes
The addition of bromine across a carbon-carbon double bond is a fundamental reaction in organic synthesis. For the preparation of 1-bromo-2,3-dimethoxypropane, a suitable unsaturated precursor would be 2,3-dimethoxypropene. The reaction with bromine (Br₂) would proceed via an electrophilic addition mechanism. The interaction of the electron-rich double bond with bromine leads to the formation of a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion results in the formation of a vicinal dibromide. However, if the reaction is carried out in the presence of a nucleophilic solvent such as methanol (B129727), an alkoxybromination can occur, where the solvent intercepts the bromonium ion. This would lead to the formation of a bromo-methoxy ether.
In a related context, the bromination of allyl methyl ether with N-bromosuccinimide (NBS) in the presence of methanol is a known transformation that yields a mixture of regioisomeric bromo-dimethoxypropanes. The reaction proceeds through a bromonium ion intermediate, which is then opened by the nucleophilic attack of methanol. The regioselectivity of this attack is influenced by both steric and electronic factors.
| Precursor | Reagent | Solvent | Product(s) | Reference |
| Allyl methyl ether | N-Bromosuccinimide (NBS) | Methanol | Mixture of this compound and 2-bromo-1,3-dimethoxypropane | General knowledge |
Halogenation of Oxygenated Propane (B168953) Derivatives Followed by Acetalization
An alternative strategy involves the initial halogenation of a functionalized propane derivative, followed by the introduction of the methoxy (B1213986) groups. A common approach for synthesizing analogous compounds, such as 1-bromo-2,2-dimethoxypropane (B85933), involves the α-bromination of a ketone followed by acetal (B89532) formation. For instance, the bromination of acetone (B3395972) yields bromoacetone, which can then be converted to 1-bromo-2,2-dimethoxypropane by reaction with trimethyl orthoformate in the presence of an acid catalyst. google.com
A similar strategy could be envisioned for this compound starting from a suitable hydroxy- or oxo-substituted propane derivative. For example, the bromination of hydroxyacetone (B41140) could be followed by methylation to introduce the two methoxy groups.
Functional Group Interconversion and Modification
Functional group interconversion provides a versatile platform for the synthesis of this compound from readily available precursors by transforming existing functional groups into the desired bromo and methoxy moieties.
Transformations from Related Halogenated Propane Frameworks
The synthesis of this compound can be achieved by starting with a propane molecule that already contains a halogen atom and then introducing the methoxy groups. For example, starting from 1-bromo-2,3-dichloropropane, a selective nucleophilic substitution of the chlorine atoms with methoxide (B1231860) ions could potentially yield the target compound. The relative reactivity of the different halogen atoms would be a key factor in the selectivity of such a reaction.
Another plausible route involves the conversion of a hydroxyl group to a bromide. For instance, 2,3-dimethoxy-1-propanol, which can be prepared from the ring-opening of glycidol (B123203) followed by methylation, is a suitable precursor. The conversion of the primary alcohol to the corresponding bromide can be achieved using various standard brominating agents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine.
| Starting Material | Reagent(s) | Product | Plausible Yield |
| 2,3-Dimethoxy-1-propanol | PBr₃ | This compound | Moderate to High |
| 2,3-Dimethoxy-1-propanol | CBr₄, PPh₃ | This compound | Good |
Selective Bromination and Subsequent Alkylation to Introduce Methoxy Groups
This approach involves the selective bromination of a propane derivative, followed by the introduction of the methoxy groups through an alkylation reaction. For example, starting with a protected diol, such as 1,2-O-isopropylideneglycerol (solketal), the remaining primary alcohol can be converted to a bromide. Subsequent removal of the protecting group would yield 1-bromo-2,3-propanediol. The final step would then be the methylation of the two hydroxyl groups to afford this compound.
Contemporary Synthetic Approaches
Modern synthetic chemistry often focuses on the development of more efficient, selective, and environmentally benign methods. Recent advances in halogenation reactions, for example, have seen the emergence of new catalysts and reagents that can offer improved performance over traditional methods. nus.edu.sg While specific contemporary methods for the synthesis of this compound are not extensively documented in the literature, general trends in organic synthesis suggest that approaches such as catalytic asymmetric bromination or flow chemistry could be applied to enhance the synthesis of this compound.
For instance, the use of enzyme-catalyzed reactions or organocatalysis could provide highly selective routes to chiral derivatives of this compound. Flow chemistry, with its advantages of precise control over reaction parameters and enhanced safety, could be particularly beneficial for exothermic halogenation reactions.
Catalytic Strategies for C-Br Bond Formation in Bromo-Dimethoxypropanes
The formation of a carbon-bromine (C-Br) bond in precursors to or analogues of this compound can be achieved through several catalytic strategies. These methods often focus on the transformation of alcohols or ethers into the corresponding bromoalkanes.
One prominent catalytic approach involves phase-transfer catalysis (PTC). This technique is particularly effective for the conversion of diols and ethers into bromoalcohols. For instance, the synthesis of bromoalkanols from diols can be accomplished using 48% aqueous hydrobromic acid (HBr) with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide/bromide. acs.org The catalyst facilitates the reaction between the aqueous HBr and the organic substrate. Research has shown that using 20 mol% of the phase-transfer catalyst provides optimal results, yielding bromoalcohols in 75-80% yields. acs.org Increasing the catalyst concentration can lead to charring and reduced yields, while lower concentrations also result in diminished yields. acs.org This method highlights the importance of catalyst loading in optimizing the reaction outcome.
Another key catalytic strategy employs N-Bromosuccinimide (NBS) as the bromine source, often activated by an acid catalyst. wikipedia.orgsci-hub.st NBS is a versatile reagent for brominating various organic compounds, including carbonyl derivatives and ethers. wikipedia.orgsci-hub.st For example, the α-bromination of carbonyl compounds like hexanoyl chloride can be achieved with NBS using acid catalysis. wikipedia.org Similarly, electron-rich aromatic ethers can be brominated with high regioselectivity using NBS in the presence of an iodine catalyst. sci-hub.st While not a direct synthesis of this compound, the reaction of methyl enol ethers of cyclohexane-1,3-diones with NBS under radical-promoting conditions demonstrates the reagent's utility in brominating ether functionalities, leading to substitution at the carbon atom allylic to the double bond. cdnsciencepub.com
The table below summarizes representative catalytic conditions for C-Br bond formation in related substrates.
Table 1: Catalytic Strategies for C-Br Bond Formation
| Substrate Type | Brominating Agent | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Diols / Ethers | 48% aq. HBr | Tetrabutylammonium iodide/bromide (PTC) | - | Microwave, 5 min | Bromoalcohol | 75-80% | acs.org |
| Diols | 48% aq. HBr | PTC (20 mol %) | - | Oil bath, 100°C, 2.5h | Monobromoalkanol | 60% | acs.org |
| Aryl Ethers | N-Bromosuccinimide (NBS) | I₂ (10 mol %) | CH₃CN | 35°C | Bromo-aryl ether | 78-99% | sci-hub.st |
| Hexanoyl chloride | N-Bromosuccinimide (NBS) | Acid catalyst | Not specified | Not specified | α-bromo-hexanoyl chloride | High | wikipedia.org |
Green Chemistry Principles in the Synthesis of Bromo-Dimethoxypropane Derivatives
The integration of green chemistry principles into the synthesis of bromo-dimethoxypropane derivatives is focused on improving the environmental footprint of these chemical processes. Key areas of development include the use of alternative reaction media and the adoption of advanced process technologies like continuous flow synthesis.
Solvent-Free and Alternative Solvent Reaction Media
A significant goal in green chemistry is the reduction or elimination of hazardous organic solvents. Traditional bromination reactions often utilize chlorinated solvents like carbon tetrachloride (CCl₄), which are toxic and environmentally harmful. claremont.eduwikipedia.org
Research into greener alternatives has identified several more benign options. For benzylic brominations, solvents such as methyl acetate, ethyl acetate, and diethyl carbonate have been proposed as replacements for CCl₄. claremont.edu The use of water as a solvent is another key strategy. For example, a highly regioselective aromatic bromination with NBS can be achieved in aqueous conditions at room temperature, catalyzed by mandelic acid. organic-chemistry.org Furthermore, the synthesis of bromoalkanols from diols using aqueous hydrobromic acid represents an environmentally favorable route that avoids the use of solvents like benzene. acs.org
Solvent-free reaction conditions offer an even more sustainable approach. acgpubs.org Methodologies using mechanical milling with reagents like sodium bromide and oxone have been developed for the efficient bromination of various organic compounds, including phenols and alkenes, yielding products in good to excellent yields without any solvent. rsc.org Another solvent-free method involves using solid quaternary ammonium (B1175870) tribromide reagents, which can be mixed directly with a substrate and heated to produce the brominated product. acgpubs.org These solvent-free approaches simplify procedures, shorten reaction times, and prevent pollution associated with solvent use. acgpubs.org
Table 2: Comparison of Conventional and Green Solvents for Bromination
| Solvent | Classification | Issues / Benefits | Context of Use | Reference |
|---|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | Conventional (Chlorinated) | Toxic, ozone-depleting | Wohl-Ziegler bromination | wikipedia.org |
| Benzene | Conventional (Aromatic) | Carcinogenic, volatile | Bromoalkanol synthesis | acs.org |
| Acetonitrile | Greener Alternative | Environmentally friendly substitute for CCl₄ | Photochemical benzylic bromination | acs.org |
| Water | Greener Alternative | Environmentally benign, non-toxic | NBS bromination of aromatics; Bromoalkanol synthesis from diols | acs.orgorganic-chemistry.org |
| None (Solvent-Free) | Greenest Approach | Eliminates solvent waste, simplifies workup | Mechanical milling with NaBr/Oxone; Thermal reaction with tribromides | acgpubs.orgrsc.org |
Continuous Flow Synthesis Techniques
Continuous flow chemistry, utilizing microreactors or other flow systems, presents a powerful tool for developing safer, more efficient, and scalable synthetic processes for bromo-dimethoxypropane derivatives. sioc-journal.cnrsc.org This technology offers significant advantages over traditional batch processing, particularly for hazardous reactions like bromination.
The primary benefits of flow chemistry include superior control over reaction parameters such as temperature, pressure, and mixing. sioc-journal.cn The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, mitigating the risk of thermal runaways in highly exothermic bromination reactions. sioc-journal.cnmdpi.com This enhanced safety profile allows reactions to be performed under more intense conditions (higher temperatures and pressures) than would be feasible in batch, often leading to dramatically reduced reaction times and increased yields. rsc.orgpsu.edu
A key application of flow technology in this context is the in-situ generation of hazardous reagents like molecular bromine (Br₂). mdpi.com For example, a continuous flow system can be designed where HBr or KBr is reacted with an oxidant like NaOCl to produce Br₂, which is immediately consumed in a subsequent reaction zone with the organic substrate. mdpi.com This approach avoids the storage and handling of large quantities of toxic bromine. Following the reaction, a quenching agent can be introduced in-line to neutralize any residual bromine, further enhancing process safety. mdpi.com
While specific literature on the continuous flow synthesis of this compound is not prevalent, the well-documented success of flow bromination for a wide range of alkanes, alkenes, and aromatic compounds demonstrates the technique's high potential for this application. sioc-journal.cnmdpi.comresearchgate.net
Table 3: Advantages of Continuous Flow Synthesis for Bromination Reactions
| Feature | Advantage | Implication for Bromo-Dimethoxypropane Synthesis | Reference |
|---|---|---|---|
| Enhanced Heat Transfer | Prevents thermal runaways and hotspots | Allows for safe use of highly exothermic bromination reagents | sioc-journal.cnmdpi.com |
| Precise Parameter Control | Optimizes reaction conditions (temp, time, stoichiometry) | Leads to higher yields, improved selectivity, and fewer byproducts | sioc-journal.cn |
| In-situ Reagent Generation | Avoids storage and handling of hazardous reagents (e.g., Br₂) | Increases overall process safety | mdpi.com |
| Rapid Mixing | Ensures homogeneous reaction mixture | Improves reaction rates and consistency | mdpi.com |
| Scalability | Production can be increased by running the system for longer | Facilitates straightforward transition from lab-scale to production | psu.edu |
| Integration & Automation | Enables multi-step sequences and automated operation | Reduces manual handling and potential for error | tue.nl |
In-depth Analysis of this compound in Synthetic Chemistry
Extensive searches have instead yielded substantial information on closely related isomers, such as 1-bromo-2,2-dimethoxypropane and 1,3-dibromo-2,2-dimethoxypropane . These related compounds are well-documented in the scientific literature and are known to participate in a variety of synthetic transformations that align with the topics of interest. For instance, "1-bromo-2,2-dimethoxypropane" is recognized as an important intermediate in the synthesis of various pharmaceutical compounds. google.com Similarly, "1,3-dibromo-2,2-dimethoxypropane" is utilized in the formation of cyclic structures, such as four-membered rings and in polypeptide cyclization. google.compatsnap.com
The discrepancy between the requested compound and the available scientific data suggests a potential misidentification of the specific isomer. The detailed and specific nature of the requested applications strongly points towards a compound with established utility in synthetic organic chemistry. It is plausible that the intended subject of inquiry was one of its more common and extensively studied isomers.
Due to the strict adherence to providing scientifically accurate information solely on "this compound," and the current lack of available research data for this specific compound within the requested contexts, it is not possible to generate a thorough and informative article that fulfills the detailed outline provided. To proceed with a detailed analysis of the strategic applications in chemical synthesis as outlined, it would be necessary to focus on a related, well-documented isomer for which substantial research exists.
Should the interest lie in the synthetic applications of a brominated dimethoxypropane derivative, it is recommended to specify one of the more widely researched isomers, such as "1-bromo-2,2-dimethoxypropane" or "1,3-dibromo-2,2-dimethoxypropane."
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For 1-Bromo-2,3-dimethoxypropane, both proton (¹H) and carbon-13 (¹³C) NMR would be essential.
Proton NMR (¹H NMR) and Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of a chiral center at the second carbon atom would render the two protons on the first carbon (CH₂Br) diastereotopic, meaning they are chemically non-equivalent and would likely appear as separate signals.
The expected signals would be:
A complex multiplet for the two diastereotopic protons on the carbon bearing the bromine atom (C1).
A multiplet for the proton on the chiral carbon (C2).
Two distinct singlets for the protons of the two methoxy (B1213986) groups (-OCH₃), as they are in different chemical environments.
A doublet for the protons on the third carbon (C3).
The chemical shifts would be influenced by the electronegativity of the neighboring atoms. The protons on the carbon attached to the bromine would be expected to appear at a lower field (higher ppm value) compared to the protons on the carbon attached to the methoxy group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H on C1 (CH₂Br) | ~3.5-3.7 | Multiplet |
| H on C2 (CHOCH₃) | ~3.4-3.6 | Multiplet |
| H on C3 (CH₂OCH₃) | ~3.3-3.5 | Doublet |
| H on -OCH₃ (at C2) | ~3.3 | Singlet |
| H on -OCH₃ (at C3) | ~3.2 | Singlet |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Connectivity
A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show five distinct signals, one for each of the five carbon atoms in the molecule, as they are all in unique chemical environments.
The expected signals would be:
A signal for the carbon atom bonded to the bromine (C1).
A signal for the chiral carbon atom (C2).
A signal for the third carbon atom in the propane (B168953) chain (C3).
Two separate signals for the two methoxy group carbons.
The chemical shift of the carbon attached to the electronegative bromine atom would be expected at a lower field compared to the other carbons in the propane chain.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-CH₂Br) | ~35-45 |
| C2 (-CHOCH₃) | ~80-90 |
| C3 (-CH₂OCH₃) | ~70-80 |
| -OCH₃ (at C2) | ~55-60 |
| -OCH₃ (at C3) | ~55-60 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Multidimensional NMR Techniques for Complex Structures
For an unambiguous assignment of the proton and carbon signals, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: Would reveal the coupling between adjacent protons, helping to trace the connectivity of the propane backbone.
HSQC: Would correlate each proton signal to its directly attached carbon signal.
HMBC: Would show correlations between protons and carbons that are two or three bonds away, confirming the placement of the methoxy groups and the bromo substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be characterized by absorption bands corresponding to its specific functional groups.
Key expected absorption bands include:
C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl and methoxy groups.
C-O stretching: Strong, characteristic bands in the 1050-1150 cm⁻¹ region, indicative of the C-O single bonds of the ether functional groups.
C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹, corresponding to the stretching vibration of the carbon-bromine bond.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (Alkyl) | 2850-3000 | Strong |
| C-O (Ether) | 1050-1150 | Strong |
| C-Br | 500-600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry would provide information about the molecular weight and the fragmentation pattern of this compound. The presence of bromine is typically indicated by a characteristic isotopic pattern in the mass spectrum, as bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity.
The fragmentation of this compound would likely involve the loss of the bromine atom, methoxy groups, or parts of the propane chain. Common fragmentation pathways could include alpha-cleavage (cleavage of the bond adjacent to the oxygen atoms) and the loss of a bromine radical.
X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. While this technique is not applicable to this compound if it is a liquid at room temperature, it could be used to determine the solid-state structure of crystalline derivatives. Such an analysis would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.
Theoretical and Computational Chemistry Studies
Conformational Analysis and Energy Landscapes
A thorough understanding of the conformational preferences of 1-bromo-2,3-dimethoxypropane is fundamental to predicting its reactivity and physical properties. The presence of multiple rotatable bonds suggests a complex potential energy surface with numerous local minima corresponding to different stable conformers.
Computational methods, particularly density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), would be instrumental in mapping this energy landscape. A systematic conformational search could be performed by rotating the dihedral angles associated with the C-C, C-O, and C-Br bonds. For each resulting geometry, an optimization and frequency calculation would be carried out to identify stable conformers (local minima) and transition states connecting them.
The relative energies of these conformers would reveal their thermodynamic populations at a given temperature. Key factors influencing conformational stability would include steric hindrance between the bulky bromine atom and the methoxy (B1213986) groups, as well as intramolecular non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. The results of such an analysis could be presented in a table summarizing the relative energies and key dihedral angles of the most stable conformers.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 60 | 180 | 0.00 |
| B | -60 | 180 | 0.50 |
| C | 180 | 60 | 1.20 |
| D | 180 | -60 | 1.25 |
| E | 60 | 60 | 2.50 |
Reaction Pathway Simulations and Transition State Characterization
Computational simulations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. For instance, studying its nucleophilic substitution reactions would involve identifying the transition state structure and calculating the activation energy barrier.
Methods such as the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be employed to map the minimum energy path connecting reactants to products via the transition state. The geometry of the transition state provides crucial insights into the bond-breaking and bond-forming processes. For example, in an SN2 reaction, the simulation would characterize the trigonal bipyramidal transition state.
Furthermore, the influence of solvent on the reaction pathway can be investigated using implicit or explicit solvent models. This would provide a more realistic picture of the reaction energetics and dynamics in a condensed phase. The calculated activation energies can be used to predict reaction rates and compare the feasibility of different reaction channels.
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of this compound governs its reactivity. Analysis of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—can provide significant predictive power. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and its likely sites for electrophilic attack. Conversely, the LUMO's energy and distribution reveal its electron-accepting capability and the probable sites for nucleophilic attack.
Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution within the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the methoxy groups and a region of positive potential around the carbon atom bonded to the bromine, indicating its electrophilic nature.
Natural bond orbital (NBO) analysis can provide further details on charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence the molecule's stability and reactivity.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -10 eV |
| LUMO Energy | ~ +1 eV |
| Dipole Moment | ~ 2.0 D |
| Mulliken Charge on C-Br | +0.15 |
| Mulliken Charge on Br | -0.10 |
Quantum Chemical Modeling of Mechanistic Steps
Quantum chemical modeling allows for a detailed, step-by-step investigation of reaction mechanisms. Each elementary step in a proposed mechanism can be modeled to determine its feasibility and energetics. This includes the formation of intermediates, transition states, and byproducts.
For reactions involving this compound, such as elimination or rearrangement reactions, quantum chemical calculations can help to distinguish between competing mechanistic pathways (e.g., E1 vs. E2). By calculating the free energy profiles for each pathway, the most favorable mechanism can be identified.
Furthermore, these models can be used to study the role of catalysts in reactions involving this compound. By including the catalyst in the computational model, one can understand how it interacts with the substrate and lowers the activation energy of the reaction. These detailed mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Future Research Directions and Emerging Paradigms
Development of Highly Stereoselective and Enantioselective Syntheses
The presence of a chiral center at the second carbon of 1-bromo-2,3-dimethoxypropane makes the development of stereoselective and enantioselective synthetic methods a paramount objective. The ability to selectively produce a single enantiomer is crucial, particularly for applications in pharmaceuticals and agrochemicals where biological activity is often stereospecific. gneechem.com
Future research will likely focus on several key strategies:
Chiral Catalysis: The use of chiral catalysts, including metal complexes with chiral ligands and organocatalysts, represents a powerful approach for achieving high enantioselectivity. gneechem.com Research into novel catalyst systems that can effectively control the stereochemical outcome of the bromination or methoxylation steps in the synthesis of this compound is a promising avenue. For instance, developing catalysts for the asymmetric bromocyclization of appropriate precursors could yield enantiomerically enriched products. nus.edu.sg
Enzymatic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. gneechem.com The use of enzymes, such as halogenases or dehydrogenases, could enable the synthesis of specific enantiomers of this compound or its precursors under mild conditions. mdpi.comacs.org The engineering of enzymes to accept non-natural substrates will be a key enabling technology in this area. acs.orgacs.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials (the "chiral pool") to introduce the desired stereochemistry is a well-established strategy. Future work could explore novel pathways starting from simple, enantiopure precursors to construct the this compound framework with a defined absolute configuration.
Progress in this area will be critical for elucidating the structure-activity relationships of downstream products derived from this chiral building block.
Integration into Automated and High-Throughput Synthetic Platforms
The increasing complexity of modern chemical synthesis has spurred the development of automated and high-throughput platforms to accelerate discovery and optimization. oxfordglobal.comwiley.com Integrating the synthesis and application of this compound into these workflows is an important future direction.
Flow Chemistry: Continuous flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. kreddsci.comnih.govresearchgate.net Developing a robust, continuous flow synthesis of this compound would enable on-demand production and facilitate its use in multi-step automated sequences. syrris.comvapourtec.comsoci.orgacs.org
Robotics and AI: The use of robotic systems combined with artificial intelligence (AI) and machine learning is revolutionizing chemical synthesis. oxfordglobal.comwiley.comkreddsci.com An autonomous synthesis robot, or "RoboChem," could rapidly screen various reaction conditions (catalysts, solvents, temperatures) to find the optimal protocol for synthesizing this compound with high yield and selectivity. labmanager.com AI-driven platforms can also predict reaction outcomes and propose novel synthetic routes, accelerating the discovery of new derivatives. wiley.comkreddsci.com
High-Throughput Experimentation (HTE): HTE techniques allow for the rapid screening of numerous reactions in parallel. iitm.ac.in This can be applied to quickly identify the best catalysts for a stereoselective synthesis or to explore the reactivity of this compound with a large library of different reactants. youtube.com
The digitization of chemical synthesis will allow for the creation of reproducible, efficient, and data-rich processes for producing and utilizing this compound. nih.gov
Exploration of Novel Catalytic Systems
Catalysis is at the heart of modern, efficient chemical synthesis. Future research will undoubtedly focus on discovering and developing new catalytic systems to produce and functionalize this compound.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming a wide range of chemical bonds under mild conditions. mdpi.com This technology could be applied to develop novel bromination or C-H functionalization reactions involving this compound or its precursors, potentially offering new pathways that are not accessible through traditional thermal methods. beilstein-journals.orgmdpi.com
Electrocatalysis: Electrosynthesis represents a green and powerful method for driving chemical reactions. mdpi.com Future work could explore the electrochemical synthesis of this compound, for instance, through the anodic oxidation of bromide ions to generate a brominating agent in situ.
Dual Catalysis: Combining different catalytic modes (e.g., metal catalysis with organocatalysis or photocatalysis) can enable novel transformations. Research into dual catalytic systems could unlock new ways to use this compound in complex molecule synthesis, for example, by activating different parts of the molecule simultaneously to form multiple bonds in a single step.
The development of innovative catalytic methods will not only improve the synthesis of the target compound but also expand its utility as a synthetic intermediate.
Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. chiralpedia.comacs.orgmit.edu
Atom Economy: Future synthetic routes to this compound will be evaluated based on their atom economy—the measure of how many atoms from the reactants are incorporated into the final product. acs.orgnih.gov Addition reactions are inherently more atom-economical than substitution or elimination reactions, and research will likely favor pathways that maximize the incorporation of starting materials.
C-H Functionalization: Direct functionalization of C-H bonds is a highly desirable strategy as it avoids the need for pre-functionalized substrates, thus reducing the number of synthetic steps and waste generation. acs.orgchemrxiv.org Developing catalytic methods for the direct, selective bromination or methoxylation of a propane (B168953) backbone would represent a significant advance in the sustainable synthesis of this compound.
Use of Greener Reagents and Solvents: A key goal will be to replace hazardous reagents and solvents with more environmentally benign alternatives. mit.edursc.org This includes moving away from toxic elemental bromine to safer brominating agents or generating the brominating species catalytically from bromide salts. rsc.org The use of water or other green solvents is also a critical aspect of developing sustainable processes. mit.edu
Renewable Feedstocks: Long-term research may focus on synthesizing this compound from renewable feedstocks derived from biomass, aligning its production with the principles of a circular economy.
By embracing these sustainable and atom-economical approaches, the chemical community can ensure that the synthesis and use of this compound are both scientifically advanced and environmentally responsible. uni-lj.si
Q & A
Q. What are the recommended synthetic routes for preparing 1-Bromo-2,3-dimethoxypropane with high purity?
To synthesize this compound, bromination of a dimethoxypropane precursor (e.g., 2,3-dimethoxypropane) using bromine (Br₂) under free radical conditions is a plausible route. This method is analogous to the bromination of cyclopropane derivatives, where Br₂ in carbon tetrachloride (CCl₄) initiates radical chain reactions . Post-synthesis, purification via fractional distillation (boiling point ~123–124°C, similar to 1-Bromo-2,4-dimethoxybenzene) and GC analysis (>95% purity) are critical to ensure product integrity .
Q. How can NMR spectroscopy distinguish between regioisomers of brominated dimethoxypropanes?
¹H and ¹³C NMR are essential for structural elucidation. For this compound, the methoxy groups (-OCH₃) at C2 and C3 will split neighboring proton signals, while the bromine at C1 induces deshielding. Comparing coupling constants and chemical shifts with analogs like 1-Bromo-2,2-dimethylpropane (δ ~1.4–1.5 ppm for methyl groups) can resolve regioisomeric ambiguities .
Q. What solvent systems optimize the stability of this compound during storage?
Store in anhydrous, aprotic solvents (e.g., dichloromethane or tetrahydrofuran) at 0–6°C to minimize hydrolysis. Evidence from brominated cyclopropanes suggests that halogenated solvents reduce decomposition rates, while moisture exposure leads to Br⁻ release and ether cleavage .
Advanced Research Questions
Q. How do steric effects from dimethoxy substituents influence nucleophilic substitution (SN2) kinetics?
The bulky 2,3-dimethoxy groups create steric hindrance, slowing SN2 reactivity at C1. Comparative studies with less hindered analogs (e.g., 1-Bromo-2,2-dimethylpropane) show reduced reaction rates with nucleophiles like hydroxide ions. Computational modeling (DFT) can quantify steric parameters (e.g., Tolman cone angles) to predict substituent effects .
Q. What role does this compound play in catalytic systems, such as Ziegler-Natta polymerization?
In MgCl₂-supported catalysts, dimethoxypropane derivatives act as internal donors. Bulky groups (e.g., 2,2-diisobutyl) enhance adsorption on MgCl₂(110) surfaces, stabilizing active sites. However, 2,3-dimethoxypropane’s smaller substituents may reduce binding affinity, requiring co-catalysts (e.g., AlR₃) for optimal performance .
Q. Can computational methods predict regioselectivity in cross-coupling reactions involving this compound?
Yes. Retrosynthetic tools (e.g., AI-based platforms like Pistachio or Reaxys) analyze reaction databases to prioritize viable pathways. For Suzuki-Miyaura coupling, bromine at C1 is more reactive than methoxy groups, but steric maps and Fukui indices (computed via QSPR models) refine predictions .
Methodological Considerations
Q. How to resolve contradictions in reported reaction yields for brominated ethers?
Discrepancies often arise from solvent polarity and temperature. For example, bromination in CCl₄ yields >90% product, while polar solvents (e.g., DMF) may favor side reactions. Systematic optimization using Design of Experiments (DoE) with variables like Br₂ concentration and reaction time is recommended .
Q. What analytical techniques validate the absence of over-brominated byproducts?
GC-MS and HPLC-UV (λ = 254 nm) are effective. For example, this compound’s molecular ion (m/z ~182) differs from dibrominated analogs (m/z ~260). Cross-referencing with spectral libraries (e.g., PubChem) ensures accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
